Iobenguane sulfate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

MIBG as a Radiopharmaceutical Imaging Agent

One of the most studied applications of MIBG is in diagnostic imaging. MIBG shares some similarities with norepinephrine, a natural molecule in the body. Because of this, certain tumors, particularly neuroendocrine tumors, tend to take up MIBG. PubChem: )

Researchers can attach radioactive isotopes to MIBG. When this radiolabeled MIBG is introduced into the body, it accumulates in tumors. By detecting the emitted radiation, doctors can use MIBG scans to image these tumors. National Institutes of Health: ) This can be helpful for:

- Diagnosing neuroendocrine tumors

- Identifying the spread of these tumors (staging)

- Monitoring the effectiveness of treatment

MIBG as an Anti-Cancer Agent

Some research has explored the potential of MIBG as a treatment for cancer. MIBG has shown promise in inhibiting the growth of certain cancer cells in laboratory studies. Cayman Chemical: However, more research is needed to determine its effectiveness and safety as a cancer treatment in humans.

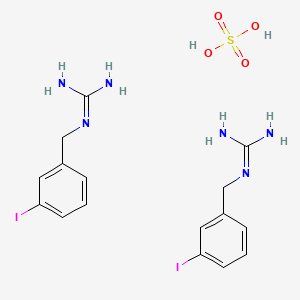

Iobenguane sulfate, also known as meta-iodobenzylguanidine, is a synthetic analog of norepinephrine, primarily used in nuclear medicine as a radiopharmaceutical. It is particularly valuable for imaging adrenergically innervated tissues and diagnosing neuroendocrine tumors such as pheochromocytomas and neuroblastomas. The compound is typically labeled with iodine-123 or iodine-131, which allows for both diagnostic imaging and therapeutic applications, depending on the isotope used. Iobenguane sulfate has a molecular formula of and a molecular weight of approximately 640.26 g/mol .

MIBG's mechanism of action is not fully understood, but its affinity for the sympathetic nervous system is likely due to its structural similarity to norepinephrine, a neurotransmitter. MIBG is actively transported into these cells by the norepinephrine transporter (NET) []. The exact function within the cell is not entirely clear, but it may displace norepinephrine from storage vesicles or inhibit its release [].

The biological activity of iobenguane sulfate is closely linked to its structural similarity to norepinephrine. It binds to the norepinephrine transporter, facilitating its uptake into adrenergic tissues such as the adrenal medulla, heart, and salivary glands. This property enables it to serve as a marker for adrenergically active tumors and provides insights into sympathetic nervous system function in cardiac patients . Clinical applications include assessing myocardial sympathetic innervation in patients with heart failure and detecting neuroendocrine tumors .

Iobenguane sulfate can be synthesized through several methods, often involving the iodination of benzylguanidine derivatives. The synthesis typically includes:

- Preparation of the Guanidine Base: Starting from readily available guanidine derivatives.

- Iodination: Introducing iodine atoms at specific positions on the aromatic ring to create the iodobenzylguanidine structure.

- Formation of Sulfate Salt: The final step involves converting the base into its sulfate form for improved solubility and stability in aqueous solutions .

Iobenguane sulfate has several critical applications in medicine:

- Diagnostic Imaging: Used in gamma scintigraphy to detect pheochromocytomas and neuroblastomas.

- Cardiac Assessment: Evaluates sympathetic innervation in patients with heart failure.

- Therapeutic Use: When labeled with iodine-131, it can be employed to treat certain tumors by delivering targeted radiation therapy .

Interaction studies have demonstrated that various drugs can influence the pharmacokinetics of iobenguane sulfate:

- Canrenoic Acid: May increase excretion rates, potentially lowering serum levels of iobenguane sulfate.

- Dextroamphetamine: Can reduce absorption and efficacy by affecting serum concentrations .

Monitoring these interactions is crucial for optimizing therapeutic outcomes and minimizing adverse effects.

Iobenguane sulfate shares structural characteristics with several related compounds, which can be compared based on their properties and applications:

| Compound Name | Molecular Formula | Primary Use | Unique Features |

|---|---|---|---|

| Iobenguane | Diagnostic imaging | Shorter half-life; used primarily for imaging. | |

| Mibefradil | Calcium channel blocker | Different mechanism; primarily cardiovascular use. | |

| Phenoxybenzamine | Non-selective alpha blocker | Used in managing pheochromocytoma symptoms; different action profile. | |

| Metaiodobenzylguanidine | Diagnostic imaging | Similar structure but typically used with iodine-131 for therapy. |

Iobenguane sulfate's uniqueness lies in its dual functionality as both a diagnostic tool and a therapeutic agent when radiolabeled appropriately. Its ability to target adrenergically active tissues makes it particularly advantageous in oncology and cardiology settings .

Iobenguane sulfate, chemically known as guanidine, N-[(3-iodophenyl)methyl]-, sulfate (2:1), exhibits distinct physicochemical characteristics that are fundamental to its pharmaceutical applications. The compound is formulated as a hemisulfate salt with the molecular formula C8H10IN3·½H2SO4 and a molecular weight of 324.13 g/mol [1] [2].

Solubility Profile

The solubility characteristics of iobenguane sulfate demonstrate its amphiphilic nature. In dimethyl sulfoxide (DMSO), a polar aprotic solvent, the compound shows good solubility at 10 mg/mL [1]. This solubility in DMSO indicates the compound's ability to dissolve in polar organic solvents, which is consistent with its guanidine functional group that can form hydrogen bonds with polar solvents [3] [4].

The aqueous solubility of iobenguane sulfate is significantly lower, with computational predictions indicating a water solubility of approximately 0.1 mg/mL [5]. This limited aqueous solubility is attributed to the presence of the iodinated aromatic ring, which contributes to the compound's lipophilic character while the guanidine moiety provides hydrophilic properties.

Partition Coefficient Analysis

The octanol-water partition coefficient (logP) serves as a critical parameter for understanding the lipophilic-hydrophilic balance of iobenguane sulfate. Computational predictions using different algorithms yield logP values of 1.42 (ALOGPS method) and 1.69 (Chemaxon method) [5]. These values indicate moderate lipophilicity, positioning the compound in an optimal range for biological activity and membrane permeability.

The logS value of -3.4 further confirms the compound's moderate solubility characteristics [5]. The predicted pKa of 11.75 for the strongest basic site indicates that the guanidine group remains largely protonated under physiological conditions, contributing to the compound's ionic character and influencing its distribution properties [5].

| Property | Value | Method |

|---|---|---|

| DMSO Solubility | 10 mg/mL | Experimental [1] |

| Water Solubility | 0.1 mg/mL | Computational (ALOGPS) [5] |

| LogP (ALOGPS) | 1.42 | Computational [5] |

| LogP (Chemaxon) | 1.69 | Computational [5] |

| LogS | -3.4 | Computational [5] |

| pKa (Basic) | 11.75 | Computational [5] |

Thermal and Photolytic Degradation Studies

Comprehensive forced degradation studies have been conducted to evaluate the stability profile of iobenguane sulfate under various stress conditions. These studies provide critical insights into the compound's degradation pathways and the identification of potential degradation products.

Thermal Degradation Characteristics

Thermal stability studies reveal that iobenguane sulfate demonstrates remarkable stability in its solid state. When exposed to elevated temperatures of 80°C for 72 hours in powder form, no degradation products are detected, indicating excellent thermal stability of the dry formulation [6]. The compound's melting point of 166-167°C further supports its thermal stability under normal storage and handling conditions [7].

However, thermal stability decreases significantly in aqueous solutions. When iobenguane sulfate solutions are exposed to 80°C for 24 hours, the purity decreases to 96.9%, with the formation of meta-iodobenzylamine (MIBA) as the primary degradation product (2.5%) [6]. This degradation pattern suggests that the guanidine group is susceptible to hydrolytic cleavage under thermal stress in aqueous environments.

Photolytic Degradation Pathways

Photolytic stability studies demonstrate that iobenguane sulfate is susceptible to light-induced degradation, particularly affecting the iodo-phenyl bond. When exposed to ultraviolet light for 22 hours, the compound retains 95% purity, decreasing to 91% after 42 hours of exposure [6].

The photolytic degradation results in the formation of three primary degradation products:

- Benzylguanidine (retention time 1.1 minutes, molecular ion transitions 150 → 133, 108, 91)

- Hydroxybenzylguanidine (retention time 1.4 minutes, molecular ion transitions 166 → 149, 131, 124, 117, 107, 103)

- (Hydroxybenzylidene)guanidine (co-eluting at 1.4 minutes, molecular ion transitions 164 → 147, 135, 122, 120, 119) [6]

These degradation products indicate that photolytic stress primarily affects the carbon-iodine bond, leading to deiodination and subsequent hydroxylation reactions. The solid powder form demonstrates superior photostability compared to aqueous solutions, retaining greater than 97% purity after 42 hours of UV exposure [6].

| Stress Condition | Duration | Purity Retention | Primary Degradation Products |

|---|---|---|---|

| Thermal (80°C, dry) | 72 hours | >99% | None detected [6] |

| Thermal (80°C, aqueous) | 24 hours | 96.9% | MIBA (2.5%) [6] |

| UV Light (solid) | 42 hours | >97% | Benzylguanidine [6] |

| UV Light (solution) | 22 hours | 95% | Multiple deiodinated products [6] |

| UV Light (solution) | 42 hours | 91% | Multiple deiodinated products [6] |

Chemical Degradation Mechanisms

The degradation studies reveal that the chemically labile guanidine and amine groups are the major causes of instability, while iodide loss from the phenyl group represents a minor degradation pathway [6]. Under alkaline conditions (2% triethylamine), iobenguane sulfate shows progressive degradation, maintaining greater than 98% purity for 24 hours but decreasing to 90% after 72 hours [6].

Oxidative stress conditions result in the formation of oxidized species with a molecular weight increase of +16 mass units, suggesting hydroxylation or oxidation of the iodide to form hydroxyiodonium species [6]. This oxidation pattern is consistent with the behavior observed in similar iodinated compounds.